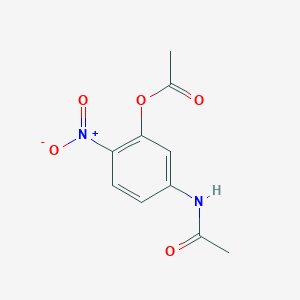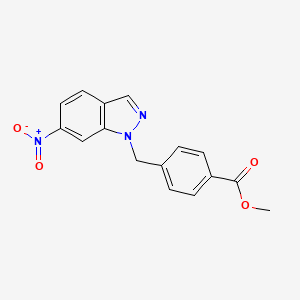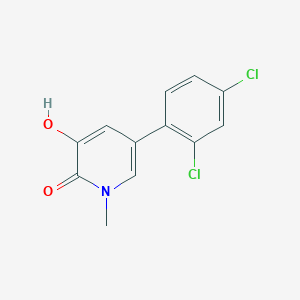
diallyl 3,3'-thiodipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C12H18O4S It is a diester derived from the reaction of allyl alcohol with 3,3’-thiodipropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
Applications De Recherche Scientifique
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its allyl groups can participate in polymerization reactions, forming cross-linked polymer networks. Additionally, the sulfur atom in the thioether linkage can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallyl 3,3’-thiodipropanoate: Similar structure but with different ester groups.
1,3-Diphenylprop-2-en-1-one: Contains a similar allyl group but with phenyl substituents.
3-Methyl-1-p-tolyl-but-2-en-1-one: Similar allyl group with different substituents.
Uniqueness
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
Propriétés
Numéro CAS |
39557-51-2 |
|---|---|
Formule moléculaire |
C12H18O4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
prop-2-enyl 3-(3-oxo-3-prop-2-enoxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H18O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-4H,1-2,5-10H2 |
Clé InChI |
KUNAOSOKOQEGNB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CCSCCC(=O)OCC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[4-(4-Phenylbutoxy)phenyl]ethan-1-ol](/img/structure/B8651868.png)


![methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8651892.png)

